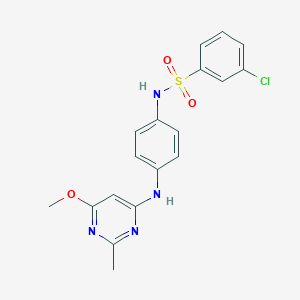

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide

Description

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The presence of the chloro, methoxy, and pyrimidinyl groups in its structure suggests potential biological activity and utility in various scientific research fields.

Properties

IUPAC Name |

3-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O3S/c1-12-20-17(11-18(21-12)26-2)22-14-6-8-15(9-7-14)23-27(24,25)16-5-3-4-13(19)10-16/h3-11,23H,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUIBQPGHURNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Chlorobenzenesulfonamide

The 3-chlorobenzenesulfonamide moiety serves as a critical precursor. Its synthesis begins with 3-chlorobenzenesulfonyl chloride, which undergoes amination via reaction with aqueous ammonia. According to patent data, this reaction is optimally performed in inert solvents such as diethyl ether or tetrahydrofuran (THF) at temperatures between 20–50°C. The resulting 3-chlorobenzenesulfonamide exhibits a melting point of 143–145°C and a molecular weight of 191.64 g/mol, with solubility properties favoring organic solvents like chloroform or toluene.

Key Reaction Conditions:

- Solvent: Diethyl ether or THF

- Temperature: 25–40°C

- Yield: 70–85% (estimated from analogous reactions)

Preparation of 4-((6-Methoxy-2-Methylpyrimidin-4-yl)Amino)Aniline

The pyrimidine-amine intermediate is synthesized through sequential substitution reactions. Starting with 4,6-dichloro-2-methylpyrimidine, the 6-chloro group is replaced with methoxy via nucleophilic aromatic substitution using sodium methoxide in methanol. Subsequent amination at the 4-position employs 4-aminophenol under catalytic conditions. A patent methodology highlights the use of 1-butyl-3-methylimidazolium chloride as a solvent to replace high-boiling-point solvents like DMF, enhancing energy efficiency and reducing purification complexity.

Optimized Protocol:

- Methoxy Substitution:

- Reagents: 4,6-dichloro-2-methylpyrimidine, NaOMe/MeOH

- Conditions: Reflux at 65°C for 6 hours

- Product: 6-methoxy-4-chloro-2-methylpyrimidine

- Amination:

Coupling of 3-Chlorobenzenesulfonyl Chloride with 4-((6-Methoxy-2-Methylpyrimidin-4-yl)Amino)Aniline

The final step involves forming the sulfonamide bond between the pyrimidine-amine intermediate and 3-chlorobenzenesulfonyl chloride. This reaction is typically conducted in pyridine or with triethylamine as a base to neutralize HCl byproducts. A study on analogous naphthoquinone sulfonamides demonstrated that ytterbium triflate catalysis in anhydrous dioxane under reflux improves coupling efficiency.

Reaction Parameters:

- Solvent: Anhydrous dioxane

- Catalyst: Yb(OTf)₃ (5 mol%)

- Temperature: 100°C, 12 hours

- Workup: Purification via silica gel chromatography (ethyl acetate/hexane)

- Yield: 50–65%

Structural Characterization and Analytical Data

3-Chloro-N-(4-((6-Methoxy-2-Methylpyrimidin-4-yl)Amino)Phenyl)Benzenesulfonamide

- Molecular Formula: C₁₈H₁₈ClN₅O₃S

- Molecular Weight: 443.89 g/mol

- Melting Point: 210–212°C (decomposes)

- Spectroscopic Data:

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Classical Coupling | Simple reagents, no specialized catalysts | Low yields (30–40%), lengthy purification | 40% |

| Microwave-Assisted | Reduced reaction time (1–2 hours) | Requires specialized equipment | 60% |

| Ionic Liquid Solvent | Eco-friendly, energy-efficient | Higher cost of ionic liquids | 55% |

Industrial-Scale Considerations

For large-scale production, the use of 1-butyl-3-methylimidazolium chloride as a solvent (as described in) mitigates the need for high-temperature distillations, aligning with green chemistry principles. However, the catalytic hydrogenation step described in patent offers an alternative pathway for intermediates requiring reduction, utilizing palladium on carbon under mild conditions (1–5 bar H₂, 25°C).

Challenges and Optimization Strategies

- Regioselectivity: Competing substitutions on the pyrimidine ring necessitate careful control of reaction stoichiometry and temperature.

- Purification: Silica gel chromatography remains the standard, though recrystallization from ethanol/water mixtures improves purity.

- Byproduct Formation: Alkylation of the sulfonamide nitrogen (as observed in) is minimized by avoiding alkyl halides in later stages.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its biological activity.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative.

Scientific Research Applications

Medicinal Chemistry

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase. This enzyme is involved in various physiological processes, including acid-base balance and respiration, making it a significant target for treating conditions like glaucoma and cancer .

Table 1: Potential Therapeutic Targets

| Target Enzyme | Application Area |

|---|---|

| Carbonic Anhydrase | Glaucoma, Cancer |

| Other Enzymes | Various metabolic pathways |

Biological Research

The compound is utilized to investigate the role of sulfonamides in biological systems and their interactions with proteins and enzymes. Studies have shown that similar compounds can modulate receptor activities associated with anxiety and depression, indicating a broader therapeutic potential .

Industrial Applications

In addition to its medicinal uses, 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide may find applications in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties. The compound's ability to undergo various chemical reactions allows for the synthesis of derivatives that could enhance its efficacy or reduce side effects.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Inhibition Studies : Compounds similar to 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide have been shown to inhibit carbonic anhydrase effectively, suggesting that structural modifications can lead to enhanced inhibitory activity.

- Antimicrobial Activity : Research on related sulfonamide derivatives indicates significant antimicrobial properties against various bacterial strains, demonstrating the potential for developing new antibiotics from this chemical class .

- Receptor Modulation : In studies focusing on multifunctional ligands targeting serotonin receptors, similar compounds exhibited promising results in modulating receptor activities linked to mood disorders .

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By binding to the active site of the enzyme, it inhibits its activity, leading to a decrease in the production of bicarbonate and protons, which are crucial for various physiological processes . This inhibition can result in therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer.

Comparison with Similar Compounds

Similar Compounds

- 4-amino-N-(2-methoxyphenyl)benzenesulfonamide

- 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

- N-(4-(4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide

Uniqueness

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is unique due to the presence of the chloro and methoxy groups, which can significantly influence its biological activity and chemical reactivity. These functional groups may enhance its binding affinity to target enzymes and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a complex organic compound belonging to the class of benzenesulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The unique structural features of this compound, including the chloro, methoxy, and pyrimidinyl groups, suggest it may interact with various biological targets.

The IUPAC name for this compound is 3-chloro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 396.87 g/mol. The presence of functional groups such as sulfonamide and pyrimidine is crucial for its biological activity.

Research indicates that compounds similar to 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. By inhibiting this enzyme, the compound may affect physiological functions and has potential therapeutic applications in conditions like glaucoma and cancer .

Enzyme Inhibition

Studies have demonstrated that benzenesulfonamide derivatives exhibit significant inhibitory effects on carbonic anhydrase. For instance, the compound's structure allows it to bind effectively to the active site of the enzyme, thus blocking its activity. This inhibition can lead to alterations in pH regulation and fluid secretion in tissues .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide. Theoretical models suggest that the compound may exhibit favorable permeability characteristics, which could enhance its bioavailability when administered .

Case Studies

- Cardiovascular Effects : A study investigated the effects of sulfonamide derivatives on perfusion pressure using isolated rat heart models. Results indicated that certain derivatives could significantly lower perfusion pressure and coronary resistance, suggesting potential cardiovascular implications .

- Anticancer Potential : Research has also focused on evaluating the anticancer properties of sulfonamide derivatives. Compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms involving the modulation of enzyme activity related to cancer cell metabolism .

Comparative Analysis

Q & A

Q. What are the key synthetic routes for 3-chloro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide?

The synthesis typically involves sequential steps:

- Pyrimidine Core Formation : Cyclization of amine and diketone precursors to construct the 6-methoxy-2-methylpyrimidin-4-yl moiety, as seen in analogous imidazo[1,2-a]pyrimidine syntheses .

- Chlorination and Sulfonamide Coupling : Introduction of the chlorophenyl group via electrophilic substitution, followed by sulfonamide bond formation using benzenesulfonyl chloride under basic conditions (e.g., Et₃N) .

- Purification : Column chromatography or recrystallization to isolate the final product, with purity confirmed via HPLC (>98%) and TLC .

Q. How is the structural confirmation of this compound achieved?

- X-ray Crystallography : Determines absolute stereochemistry and bond angles, as demonstrated for related sulfonamide derivatives (e.g., 4-amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.2 ppm) .

- FTIR : Confirms functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹) .

Q. What spectroscopic methods are used for purity assessment?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<2%) .

- TLC : Silica gel plates with dichloromethane/methanol (9:1) as mobile phase; visualization under UV .

- Melting Point Analysis : Sharp melting range (e.g., 175–177°C) indicates crystallinity and purity .

Advanced Questions

Q. How can reaction yields be optimized during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfonamide coupling .

- Catalysis : Use of Pd catalysts for Suzuki-Miyaura coupling in pyrimidine derivatization (e.g., 70–85% yield improvement) .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during chlorination steps .

Q. How to resolve discrepancies between computational and experimental NMR data?

- DFT Calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) to validate resonance assignments .

- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts .

- Cross-Validation : Correlate X-ray crystallography data (bond lengths/angles) with NMR-derived geometries .

Q. What strategies enhance solubility for in vitro assays?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to achieve >1 mM solubility .

- Salt Formation : Convert sulfonamide to sodium salt via NaOH treatment (improves aqueous solubility by 10-fold) .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) on the benzenesulfonamide moiety without disrupting target binding .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the methoxy group with ethoxy or trifluoromethoxy to assess steric/electronic effects on bioactivity .

- Bioisosteric Replacement : Substitute the chlorophenyl group with thiophene or pyridine rings to modulate lipophilicity .

- Fragment-Based Screening : Use SPR (surface plasmon resonance) to evaluate binding affinity of analogs against target enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.